3-(Ethylsulfanyl)butanoic acid

Physicochemical Properties Lipophilicity Chromatography

3-(Ethylsulfanyl)butanoic acid, also known as 3-(ethylthio)butanoic acid, is a sulfur-functionalized derivative of butanoic acid characterized by an ethylsulfanyl (thioether) group at the C3 position. It is a research chemical with the molecular formula C6H12O2S and a molecular weight of 148.22 g/mol, typically supplied at a purity of 97%.

Molecular Formula C6H12O2S
Molecular Weight 148.23 g/mol
CAS No. 89534-40-7
Cat. No. B051216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethylsulfanyl)butanoic acid
CAS89534-40-7
Synonyms3-(Ethylthio)-butyric Acid;  NSC 227914
Molecular FormulaC6H12O2S
Molecular Weight148.23 g/mol
Structural Identifiers
SMILESCCSC(C)CC(=O)O
InChIInChI=1S/C6H12O2S/c1-3-9-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
InChIKeyCFYGRPLJFXVZKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethylsulfanyl)butanoic Acid (CAS 89534-40-7): Technical Specifications and Research-Grade Procurement Profile


3-(Ethylsulfanyl)butanoic acid, also known as 3-(ethylthio)butanoic acid, is a sulfur-functionalized derivative of butanoic acid characterized by an ethylsulfanyl (thioether) group at the C3 position . It is a research chemical with the molecular formula C6H12O2S and a molecular weight of 148.22 g/mol, typically supplied at a purity of 97% . The compound is primarily utilized as a building block in organic synthesis and is of interest for structure-odor relationship studies in flavor chemistry .

Why 3-(Ethylsulfanyl)butanoic Acid Cannot Be Replaced by In-Class Analogs: Procurement Implications for Structure-Sensitive Research


In sulfur-functionalized butanoic acids, seemingly minor variations in the alkylthio substituent or its position on the carbon chain can produce significant differences in physicochemical properties, reactivity, and biological interactions [1]. For instance, the substitution of a methyl group for an ethyl group alters hydrophobicity (as reflected in logP), boiling point, and steric bulk, which can dramatically impact binding affinity, membrane permeability, or odor profile [2]. Therefore, substituting 3-(ethylsulfanyl)butanoic acid with a different alkylthio analog without rigorous revalidation risks experimental irreproducibility and invalidates structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence: 3-(Ethylsulfanyl)butanoic Acid vs. Closest Analogs


Physicochemical Differentiation: LogP, Boiling Point, and Density vs. 3-(Methylthio)butanoic Acid

Compared to the closest analog, 3-(methylthio)butanoic acid (CAS 16630-65-2), 3-(ethylsulfanyl)butanoic acid exhibits a significantly higher predicted octanol-water partition coefficient (ACD/LogP: 1.46 vs. 0.93 ), indicating greater lipophilicity. It also displays a higher predicted boiling point (254.8 °C vs. 244.9 °C [1]) and a lower predicted vapor pressure (0.0 mmHg vs. 0.0 mmHg, but with a lower standard deviation ), which are relevant for separation and handling.

Physicochemical Properties Lipophilicity Chromatography

Structural Differentiation: Steric and Conformational Effects of Ethyl vs. Methyl Thioether

The replacement of the methyl group in 3-(methylthio)butanoic acid with an ethyl group introduces an additional freely rotating bond (4 vs. 3 ) and increases molar refractivity (39.4 cm³ vs. 34.7 cm³ [1]), indicating greater conformational flexibility and electronic polarizability. This structural distinction can lead to differential binding in enzyme active sites or altered odor perception profiles .

Molecular Modeling Steric Effects Structure-Activity Relationship

Biological Activity Inference: Alkylthio Chain Length Impacts Enzyme Inhibition Potency

While direct data for 3-(ethylsulfanyl)butanoic acid is unavailable, studies on structurally related S-alkylated homocysteine derivatives demonstrate that the length of the alkylthio chain critically determines inhibitor potency against human betaine-homocysteine S-methyltransferase (BHMT). For example, extending the chain from a carboxybutyl to a carboxypentyl group increased potency, and an additional sulfur atom in the chain was well-tolerated [1]. This class-level trend suggests that the ethyl analog will exhibit distinct biological activity compared to its methyl counterpart, necessitating separate evaluation.

Enzyme Inhibition BHMT Drug Discovery

Regioisomeric Differentiation: 3-Position vs. 4-Position Ethylsulfanyl Substitution

The position of the ethylsulfanyl group on the butanoic acid backbone is a critical determinant of its chemical and biological behavior. While direct comparative data for 4-(ethylsulfanyl)butanoic acid are lacking, it is well-established in sulfur-containing fatty acid analogs that the distance between the carboxylic acid and the thioether group influences pKa, reactivity, and metabolic oxidation pathways [1]. 3-(Ethylsulfanyl)butanoic acid, with its substituent at the beta-carbon, will exhibit different reactivity in condensation and decarboxylation reactions compared to its 4-position isomer, making it a distinct synthetic intermediate.

Regioselectivity Synthetic Intermediates Flavor Chemistry

Validated Application Scenarios for Procuring 3-(Ethylsulfanyl)butanoic Acid


Structure-Odor Relationship Studies in Flavor Chemistry

Researchers investigating the impact of subtle structural changes on olfactory perception can utilize 3-(ethylsulfanyl)butanoic acid as a key intermediate or comparator. Its ethyl ester derivative, ethyl 3-(ethylthio)butyrate, is a known flavoring substance with a characteristic metallic fruity odor . By synthesizing and evaluating the free acid and related analogs, scientists can systematically probe how the ethylsulfanyl group, compared to methylthio or other alkylthio groups, modulates odor thresholds and sensory profiles .

Synthesis of Novel S-Alkylated Derivatives for Enzyme Inhibition Screening

Building on the known activity of S-alkylated compounds as potent BHMT inhibitors , 3-(ethylsulfanyl)butanoic acid serves as a unique building block for creating a focused library of derivatives. The ethyl group provides a specific steric and hydrophobic increment (predicted logP = 1.46 ) that can be used to explore SAR around the alkylthio binding pocket, a task that cannot be accomplished by simply scaling up a methyl analog .

Investigation of Regioselective Metabolic Pathways

For researchers studying fatty acid beta-oxidation, 3-(ethylsulfanyl)butanoic acid represents a tool compound to probe the substrate specificity of acyl-CoA dehydrogenases and related enzymes. The presence of the ethylsulfanyl group at the C3 position introduces a steric and electronic perturbation that can alter the rate and regioselectivity of oxidation compared to unsubstituted butanoic acid or 4-substituted analogs . This allows for the elucidation of metabolic pathways of xenobiotic sulfur-containing fatty acids.

Development of Chromatographic and Analytical Standards

Given its distinct physicochemical properties, including a predicted boiling point of 254.8 °C and a specific logP of 1.46 , 3-(ethylsulfanyl)butanoic acid can be employed as a reference standard in method development for GC-MS or HPLC. Its unique retention characteristics, which differ from those of 3-(methylthio)butanoic acid (predicted boiling point 244.9 °C, logP 0.93) , make it valuable for calibrating instruments and validating separation methods for complex mixtures containing sulfur-functionalized fatty acids.

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